
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound characterized by the presence of a pyrimidinone core substituted with a trifluoromethyl ketone and a thioether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Ketone: The trifluoromethyl ketone group can be introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride.
Thioether Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in reactions involving trifluoromethylation.
Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biochemical Research: It can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Polymer Science: Incorporation into polymers to impart unique properties such as increased stability or specific reactivity.
Wirkmechanismus
The mechanism of action of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the thioether and ketone groups can participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)amino)-
- 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)oxy)-
Comparison:
- Uniqueness: The thioether group in 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- imparts unique reactivity compared to its amino and oxy analogs. This can influence its chemical behavior and biological activity.
- Reactivity: The thioether group can undergo oxidation to form sulfoxides and sulfones, which is not possible with the amino or oxy analogs.
- Applications: The presence of the thioether group can enhance the compound’s utility in catalysis and material science due to its ability to participate in diverse chemical reactions.
This detailed overview provides a comprehensive understanding of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, covering its synthesis, reactivity, applications, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
127183-48-6 |
|---|---|
Molekularformel |
C7H5F3N2O2S |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)4(13)3-15-6-11-2-1-5(14)12-6/h2H,1,3H2 |
InChI-Schlüssel |
YXLSDMXYSANGLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC(=NC1=O)SCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
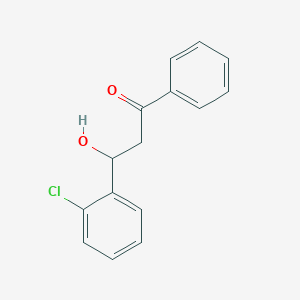

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
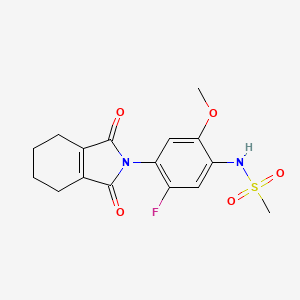
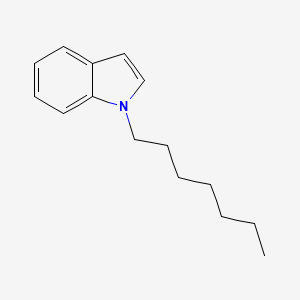
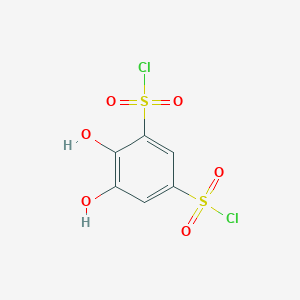

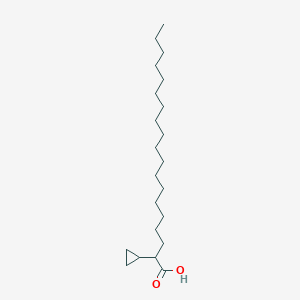
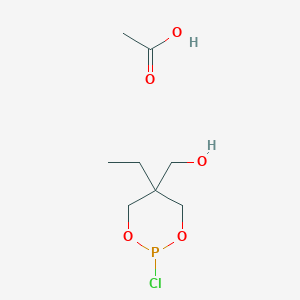

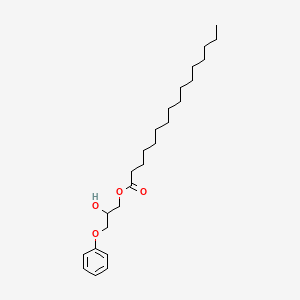
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
